

# RXDX-105: A Technical Guide to its Inhibition of the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

RXDX-105 is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant antitumor activity in preclinical and clinical settings. This technical guide provides an in-depth analysis of the mechanism of action of RXDX-105, with a specific focus on its role in the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document will detail the preclinical and clinical data, experimental methodologies, and the specific molecular interactions that define the inhibitory effects of RXDX-105.

### Introduction

The MAPK signaling cascade is a critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Aberrant activation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. RXDX-105 has emerged as a promising therapeutic agent due to its potent inhibition of key kinases that drive MAPK signaling, including RET and BRAF.[1][2] This guide will provide a comprehensive overview of the scientific data supporting the role of RXDX-105 as a MAPK pathway inhibitor.

## **Mechanism of Action of RXDX-105**







RXDX-105 is a small molecule inhibitor that targets multiple kinases, most notably RET and BRAF.[1] Both RET and BRAF are upstream activators of the MAPK pathway. By inhibiting these kinases, RXDX-105 effectively blocks the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with activating mutations or rearrangements in these genes.[1][2]

Preclinical studies have shown that treatment with RXDX-105 leads to a significant decrease in the phosphorylation of MEK and ERK, the core downstream components of the MAPK pathway, in both neuroblastoma cell lines and xenograft tumors.[1][2] This demonstrates a direct inhibitory effect on the signaling output of the pathway.





Click to download full resolution via product page

Figure 1: RXDX-105 Inhibition of the MAPK Signaling Pathway.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for RXDX-105 from preclinical and clinical studies.

Table 1: Preclinical Inhibitory Activity of RXDX-105

| Target                         | Assay Type                      | IC50                              | Reference |
|--------------------------------|---------------------------------|-----------------------------------|-----------|
| Wild-type RET                  | Biochemical                     | Low to subnanomolar               | [3]       |
| CCDC6-RET                      | Biochemical                     | Low to subnanomolar               | [3]       |
| NCOA4-RET                      | Biochemical                     | Low to subnanomolar               | [3]       |
| PRKAR1A-RET                    | Biochemical                     | Low to subnanomolar               | [3]       |
| RET M918T                      | Biochemical                     | Low to subnanomolar               | [3]       |
| Wild-type BRAF                 | Cellular                        | Less potent than RET              | [4]       |
| BRAF V600E                     | Cellular                        | Less potent than RET              | [4]       |
| VEGFR2/KDR                     | Biochemical                     | ~800-fold less potent<br>than RET | [3]       |
| VEGFR1/FLT                     | Biochemical                     | ~800-fold less potent<br>than RET | [3]       |
| CCDC6-RET rearranged cell line | Cell Viability (Alamar<br>Blue) | 0.44 μmol/L                       | [3]       |

Table 2: Clinical Efficacy of RXDX-105 in RET Fusion-Positive NSCLC (Phase Ib)



| Patient Cohort              | Objective<br>Response<br>Rate (ORR) | 95%<br>Confidence<br>Interval | Number of<br>Patients (n) | Reference |
|-----------------------------|-------------------------------------|-------------------------------|---------------------------|-----------|
| All RET inhibitor-<br>naïve | 19%                                 | 8% - 38%                      | 6/31                      | [4]       |
| KIF5B-RET<br>fusion         | 0%                                  | 0% - 17%                      | 0/20                      | [5]       |
| Non-KIF5B-RET fusions       | 67%                                 | 30% - 93%                     | 6/9                       | [5]       |

## Experimental Protocols Western Blotting for MAPK Pathway Inhibition

This protocol describes the general methodology used to assess the inhibition of RET and downstream MAPK signaling components by RXDX-105.





Click to download full resolution via product page

Figure 2: Western Blotting Experimental Workflow.



#### **Detailed Methodology:**

- Cell Culture and Treatment: Neuroblastoma cell lines were cultured in appropriate media.
   For experiments, cells were treated with either a vehicle control or varying concentrations of RXDX-105 for 24 hours. In some experiments, 5 µM of 13-cis-retinoic acid was coadministered to stimulate RET phosphorylation.[6]
- Cell Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein concentration was determined using a standard protein assay.[6]
- Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies specific for phosphorylated and total RET, ERK, and GAPDH (as a loading control).[6] Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified.

## In Vivo Xenograft Studies

This protocol outlines the general procedure for evaluating the in vivo efficacy of RXDX-105 in mouse xenograft models.

#### Detailed Methodology:

- Tumor Implantation: Human cancer cell lines (e.g., those with RET fusions) or patientderived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice.[3]
- Treatment Administration: Once tumors reach a specified size, mice are randomized to receive either vehicle control or RXDX-105 orally at a defined dose and schedule (e.g., 30 mg/kg twice daily).[3]
- Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.[3]
- Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are analyzed by Western blotting to assess the inhibition of MAPK pathway signaling (e.g., p-ERK levels).[3]



## **Clinical Development and Efficacy**

RXDX-105 has been evaluated in a Phase I/Ib clinical trial in patients with advanced solid tumors, including those with RET and BRAF alterations (NCT01877811).[7][8] The recommended Phase II dose was determined to be 275 mg taken orally once daily with food.[9] [10]

The most common treatment-related adverse events included fatigue, diarrhea, hypophosphatemia, and rash.[4] In a cohort of RET inhibitor-naïve patients with RET fusion-positive non-small cell lung cancer (NSCLC), the overall objective response rate was 19%.[4] Interestingly, a significant difference in response was observed based on the RET fusion partner, with non-KIF5B fusions showing a much higher response rate than KIF5B fusions.[5] Tumor regression was also observed in a patient with a BRAF V600E-mutant ovarian cancer and a patient with a BRAF D594G-mutant NSCLC.[4]

## Conclusion

RXDX-105 is a multi-kinase inhibitor that effectively targets the MAPK signaling pathway through potent inhibition of upstream kinases such as RET and BRAF. Preclinical data robustly demonstrate its ability to suppress downstream signaling, leading to decreased cell viability and tumor growth.[1][2] Clinical studies have confirmed its anti-tumor activity in patients with specific molecular alterations, particularly non-KIF5B RET fusions.[5] The detailed mechanistic understanding and quantitative data presented in this guide underscore the therapeutic potential of RXDX-105 and provide a solid foundation for further research and development in targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo
  - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of RXDX-105, Potent RET Inhibitor in Patients With Advanced Lung Cancer and Other Solid Tumors | MedPath [trial.medpath.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [RXDX-105: A Technical Guide to its Inhibition of the MAPK Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560046#rxdx-105-role-in-inhibiting-the-mapk-signaling-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com